molecular formula C14H21NO B1289222 2-(1-Benzylpyrrolidin-2-yl)propan-2-ol CAS No. 74798-59-7

2-(1-Benzylpyrrolidin-2-yl)propan-2-ol

Cat. No. B1289222
CAS RN: 74798-59-7
M. Wt: 219.32 g/mol
InChI Key: FUNFYSOGTPDVRK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of photoactive complexes as described in the first paper involves the creation of ruthenium(II) bis(bipyridyl) complexes with various azole ligands. These complexes were synthesized and characterized using proton and 13C NMR spectroscopy, as well as UV/Vis spectroscopy. The X-ray structure of one of the complexes was reported, indicating a detailed analysis of the molecular structure. The synthesis process is likely to involve multiple steps, including the formation of the azole ligand followed by its coordination to the ruthenium center .

In the second paper, the synthesis of benzamides, specifically designed as potential neuroleptics, was carried out. The target compounds included a series of benzamides of N,N-disubstituted ethylenediamines, 1-substituted 2-(aminomethyl)pyrrolidines, and 1-substituted 3-aminopyrrolidines. The synthesis process involved the introduction of a benzyl group and a methyl group to enhance the activity of the compounds. The most active compound, cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide, was identified, indicating a successful synthesis and structure-activity relationship study .

Molecular Structure Analysis

The molecular structure of the ruthenium(II) complexes was characterized using X-ray crystallography, which provided detailed information about the arrangement of atoms within the molecule. The electrochemical behavior and photophysical properties were also investigated, revealing the presence of multiple reduction and oxidation processes that are reversible .

The third paper discusses the structural analysis of an arylpiperazine derivative, which was determined using single crystal X-ray diffraction analysis. The absolute configuration of the compound was unambiguously determined, and the conformational analysis was performed using B3LYP/6-31G(d) level of theory. TDDFT calculations were used to elucidate the electronic transitions and the origins of the rotatory strengths .

Chemical Reactions Analysis

The electrochemical studies of the ruthenium(II) complexes showed that they undergo three consecutive one-electron reduction processes and a single one-electron oxidation process. These processes are both chemically and electrochemically reversible, indicating that the complexes can participate in redox reactions. The electrogenerated chemiluminescence (ECL) observed in the presence of tri-n-propylamine suggests that these complexes can also be involved in chemiluminescent reactions .

Physical and Chemical Properties Analysis

The ruthenium(II) complexes exhibited photoactive properties, as indicated by their characterization using UV/Vis spectroscopy. The electrochemical behavior suggests that these complexes have distinct redox potentials, which are important for their potential applications in electronic devices or sensors .

The benzamides synthesized in the second paper were evaluated for their neuroleptic activity by assessing their inhibitory effects on apomorphine-induced stereotyped behavior in rats. The introduction of specific substituents enhanced the activity of the compounds, indicating that the physical and chemical properties of the benzamides are crucial for their biological activity .

The arylpiperazine derivative in the third paper exhibited good bioactivity against α1A-adrenoceptor. The molecular docking studies provided insights into the binding mechanism of the compound with the receptor, which is essential for understanding its pharmacological properties. The TDDFT calculations and molecular orbital studies contributed to the understanding of the compound's electronic properties .

Scientific Research Applications

Catalytic Applications

  • Transfer Hydrogenation : A study demonstrated the use of a related compound in catalytic transfer hydrogenation, showing its efficiency in the conversion of various ketones to alcohols with high conversion rates. This indicates potential applications in catalytic processes involving similar compounds (Aydemir et al., 2014).

Synthesis and Reactivity in Organic Chemistry

  • Synthesis of Derivatives : Research on the synthesis of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives has shown that these compounds exhibit significant antifungal activity. This suggests the potential of 2-(1-Benzylpyrrolidin-2-yl)propan-2-ol derivatives in medicinal chemistry and pharmacology (Zambrano-Huerta et al., 2019).

Material Science and Engineering

  • Fluorescent Biomarkers : A study investigated the use of triazoanilines derived from cardanol and glycerol for development as fluorescent biomarkers. These compounds demonstrated low acute toxicity to various biological models, indicating potential applications in quality control of biodiesel and other industrial processes (Pelizaro et al., 2019).

Pharmaceutical Research

  • Antidepressant Research : The compound has been identified as a part of a series of compounds possessing potent dual 5-HT1A receptor antagonism and serotonin reuptake inhibition. This suggests its potential utility in the development of new antidepressants beyond selective serotonin reuptake inhibitors (SSRIs) (Takeuchi et al., 2003).

Safety And Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(1-benzylpyrrolidin-2-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-14(2,16)13-9-6-10-15(13)11-12-7-4-3-5-8-12/h3-5,7-8,13,16H,6,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNFYSOGTPDVRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCCN1CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624237
Record name 2-(1-Benzylpyrrolidin-2-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Benzylpyrrolidin-2-yl)propan-2-ol

CAS RN

74798-59-7
Record name 2-(1-Benzylpyrrolidin-2-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NR Jayasuriya - 2007 - search.proquest.com
The in situ hydrozirconation-transmetalation-aldehyde addition process is a convenient method for the generation of allylic alcohols. Ongoing research has focused on enhancing the …
Number of citations: 5 search.proquest.com

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